REACTION_CXSMILES
|
[C:1]1([O:7][C:8]2[CH:13]=CC=C[CH:9]=2)[CH:6]=CC=C[CH:2]=1.CC1(C)O[C:19](=[O:21])[C:18](=[CH:22][NH:23][C:24]2[S:25][CH:26]=[C:27]([C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[CH:28]=2)C(=O)O1>>[CH:1]([O:7][CH:8]([CH3:13])[CH3:9])([CH3:6])[CH3:2].[C:29]1([C:27]2[C:28]3[C:19](=[O:21])[CH:18]=[CH:22][NH:23][C:24]=3[S:25][CH:26]=2)[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
2,2-dimethyl-5-[(4-phenyl-thiophen-2-ylamino)-methylene]-[1,3]dioxane-4,6-dione
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)=CNC=1SC=C(C1)C1=CC=CC=C1)=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a further 45 min
|
Duration
|
45 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CSC=2NC=CC(C21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |